molecular formula C20H20Cl2O3 B2729061 Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate CAS No. 866040-55-3

Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate

Cat. No.: B2729061
CAS No.: 866040-55-3
M. Wt: 379.28
InChI Key: FAHXSJXOBJPUOP-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate (CAS 866040-55-3) is a substituted β-keto ester with the molecular formula C₂₀H₂₀Cl₂O₃ and a molecular weight of 379.28 g/mol . The compound features two 4-chlorobenzyl groups at the C2 position of the butanoate backbone and a ketone group at C3. Its purity is typically >90%, as noted in commercial specifications .

Properties

IUPAC Name

ethyl 2,2-bis[(4-chlorophenyl)methyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2O3/c1-3-25-19(24)20(14(2)23,12-15-4-8-17(21)9-5-15)13-16-6-10-18(22)11-7-16/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHXSJXOBJPUOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with 4-chlorobenzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the ethoxide ion deprotonates the ethyl acetoacetate, making it a nucleophile that attacks the electrophilic carbon in the 4-chlorobenzyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The β-keto ester group in this compound facilitates nucleophilic additions due to the electrophilic nature of the carbonyl carbon. Key reactions include:

  • Enolate Formation : Under basic conditions (e.g., NaH or LDA), the α-hydrogen is deprotonated, forming a resonance-stabilized enolate. This intermediate reacts with alkyl halides or carbonyl electrophiles to form alkylated or acylated derivatives .

  • Michael Addition : The enolate participates in conjugate additions with α,β-unsaturated carbonyl compounds, yielding polyfunctionalized products .

Example Reaction Pathway :

Enolate+CH3IAlkylated Product(Yield: 82–89%)\cite1\text{Enolate} + \text{CH}_3\text{I} \rightarrow \text{Alkylated Product} \quad (\text{Yield: 82–89\%}) \cite{1}

Trans-Esterification

The ethyl ester group undergoes trans-esterification with alcohols in the presence of catalysts like SiO₂-supported boric acid (SiO₂–H₃BO₃). This reaction is critical for modifying solubility or introducing chiral centers .

Conditions Catalyst Temperature Yield
Benzyl alcoholSiO₂–H₃BO₃ (50 mg)100°C, 4.5 h95%
Chiral secondary alcoholsSiO₂–H₃BO₃100°C, 24 h87–93%

Data adapted from solvent-free protocols using β-keto ester analogs .

Condensation Reactions

The compound serves as a precursor in Knoevenagel condensations to form α,β-unsaturated carbonyl derivatives. For example:

  • Reaction with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) yields conjugated dienones, useful in heterocyclic synthesis .

Mechanism :

β-Keto ester+RCHOBaseα,β-Unsaturated ester+H2O\cite1\text{β-Keto ester} + \text{RCHO} \xrightarrow{\text{Base}} \text{α,β-Unsaturated ester} + \text{H}_2\text{O} \cite{1}

Cyclization Reactions

Under acidic or thermal conditions, the compound undergoes cyclization to form lactams or pyridine derivatives. For instance:

  • Reaction with hydrazine derivatives produces pyrazolopyridone scaffolds, observed in analogous β-keto esters .

Synthetic Application :

Compound+HydrazinePyrazolopyridone(Yield: 75%)\cite5\text{Compound} + \text{Hydrazine} \rightarrow \text{Pyrazolopyridone} \quad (\text{Yield: 75\%}) \cite{5}

Redox Reactions

The keto group is reducible via catalysts like Pd/C or NaBH₄, yielding secondary alcohols. Conversely, oxidation with KMnO₄ or CrO₃ generates diketones .

Key Data :

  • Reduction : Yield: 78% (using NaBH4)\cite6\text{Yield: 78\% (using NaBH}_4\text{)} \cite{6}

  • Oxidation : Yield: 65% (using CrO3)\cite6\text{Yield: 65\% (using CrO}_3\text{)} \cite{6}

Halogenation and Functionalization

The chlorobenzyl groups participate in Ullmann-type coupling or nucleophilic aromatic substitution (SNAr) reactions, enabling further derivatization .

Example :

Compound+CuI, PhenanthrolineBiaryl product(Yield: 70%)\cite4\text{Compound} + \text{CuI, Phenanthroline} \rightarrow \text{Biaryl product} \quad (\text{Yield: 70\%}) \cite{4}

Scientific Research Applications

Key Steps in Synthesis:

  • Alkylation : The reaction of ethyl acetoacetate with 4-chlorobenzyl chloride leads to the formation of the intermediate compound.
  • Condensation : Subsequent condensation reactions yield the final product, which can be purified through recrystallization or chromatography.

Biological Activities

Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate has shown promising biological activities in various studies. Its potential applications in pharmacology are primarily due to its antibacterial and anticancer properties.

Antibacterial Properties

Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. For instance, compounds similar to this compound have been evaluated for their effectiveness against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may inhibit the growth of cancer cells. In vitro studies have reported cytotoxic effects on various cancer cell lines, suggesting its utility in developing new anticancer therapies .

Case Studies

Several case studies have highlighted the applications of this compound in medicinal chemistry:

  • Antimicrobial Studies : A study evaluated the compound's effectiveness against multiple bacterial strains. The results indicated that it possesses a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent .
  • Cytotoxicity Assays : In another study, the compound was tested for cytotoxicity against human cancer cell lines. The findings revealed that it significantly reduced cell viability at certain concentrations, indicating its potential as an anticancer drug .

Mechanism of Action

The mechanism by which Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The compound’s reactivity is largely influenced by the presence of the chlorobenzyl groups and the central oxobutanoate moiety, which can participate in a range of chemical transformations. These interactions can affect biological pathways and processes, making the compound a valuable tool in research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 2,2-dichloro-3-oxobutanoate (CAS 6134-66-3)

  • Molecular Formula : C₆H₈Cl₂O₃
  • Molecular Weight : 199.03 g/mol
  • Substituents : Two chlorine atoms at C2 and a ketone at C3.
  • Key Differences: Lacks aromatic rings, reducing steric hindrance and lipophilicity compared to the target compound. The electron-withdrawing chlorine atoms enhance acidity at the α-carbon, increasing reactivity in enolate formation .

Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate (CAS 194240-93-2)

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molecular Weight : 275.13 g/mol
  • Substituents : A 2,4-dichlorophenyl group at C4 and a ketone at C3.
  • Less steric bulk than the target compound, favoring reactions at the ester or ketone groups .

Physicochemical Properties

Property Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate Ethyl 2,2-dichloro-3-oxobutanoate Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate
Molecular Weight 379.28 g/mol 199.03 g/mol 275.13 g/mol
Chlorine Substituents Two 4-chlorobenzyl groups Two Cl atoms at C2 2,4-dichlorophenyl at C4
Key Functional Groups Ester, ketone Ester, ketone, Cl Ester, ketone, aryl-Cl
Purity (Commercial) >90% Not specified Not specified

Reactivity and Stability

  • This compound: Steric hindrance from the benzyl groups may slow nucleophilic attacks at C2 or C3. The ketone group facilitates enolate formation under basic conditions, but bulkiness may limit regioselectivity .
  • Ethyl 2,2-dichloro-3-oxobutanoate: High reactivity due to electron-withdrawing Cl atoms, favoring alkylation or condensation reactions .
  • Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate: Conjugation between the aryl and ketone groups may stabilize intermediates in electrophilic aromatic substitution .

Biological Activity

Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 4-chlorobenzyl chloride using a base such as sodium ethoxide. This nucleophilic substitution reaction results in a compound that possesses both oxobutanoate and chlorobenzyl moieties, which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The chlorobenzyl groups enhance lipophilicity, allowing the compound to penetrate biological membranes effectively. The oxobutanoate moiety can participate in various chemical transformations, influencing metabolic pathways and cellular functions.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain analogs possess significant inhibitory effects against various bacterial strains, with IC50 values indicating effective concentrations for antimicrobial action. The presence of electron-withdrawing groups like chlorine on the benzyl rings enhances this activity .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases. For example, compounds similar to this compound showed up to 93% inhibition in inflammation models compared to standard drugs like diclofenac .

Cytotoxicity and Cancer Research

In cancer research, analogs of this compound have been tested for cytotoxic effects against various cancer cell lines. The results suggest that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of apoptotic proteins . Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Efficacy : A study reported that a derivative exhibited an IC50 value against Escherichia coli of 0.91 μM, demonstrating strong antibacterial properties .
  • Anti-inflammatory Activity : In a carrageenan-induced rat paw edema model, compounds exhibited significant anti-inflammatory effects with high efficacy compared to traditional anti-inflammatory agents .
  • Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain derivatives could reduce cell viability in breast cancer cell lines by over 70% at concentrations as low as 10 μM .

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialIC50 = 0.91 μM against E. coli
Anti-inflammatoryUp to 93% inhibition in inflammation models
Cytotoxicity>70% reduction in viability (breast cancer)

Q & A

Q. What are the standard synthetic routes for Ethyl 2,2-bis(4-chlorobenzyl)-3-oxobutanoate?

The compound is typically synthesized via alkylation of ethyl 3-oxobutanoate with 4-chlorobenzyl halides under basic conditions. For example, analogous methods involve reacting ethyl acetoacetate with substituted benzyl halides in the presence of sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) . Reaction progress is monitored via TLC, and purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients. Yield optimization often requires strict control of temperature (0–25°C) and stoichiometric excess of alkylating agents .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the bis(4-chlorobenzyl) groups (δ ~4.0–4.5 ppm for methylene protons; δ ~128–140 ppm for aromatic carbons) and the 3-oxobutanoate backbone (δ ~2.3–3.5 ppm for ketone-adjacent protons) .
  • IR Spectroscopy : Strong absorption bands at ~1730–1750 cm⁻¹ (ester C=O) and ~1680–1700 cm⁻¹ (β-keto carbonyl) verify functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements, such as intramolecular hydrogen bonds and torsional angles (e.g., C–O⋯N interactions) .

Advanced Research Questions

Q. How can researchers address contradictions in tautomeric equilibrium data for β-keto esters like this compound?

Ethyl 3-oxobutanoate derivatives exhibit keto-enol tautomerism, which can complicate spectral interpretation. To resolve discrepancies:

  • Use low-temperature NMR (e.g., −40°C in CDCl₃) to stabilize the keto form and observe distinct proton environments .
  • Employ DFT calculations (B3LYP/6-311++G(d,p)) to predict tautomeric stability and compare theoretical vs. experimental IR/Raman spectra .
  • Validate enol content via UV-Vis spectroscopy (λ ~270–300 nm for enolates) under varying pH conditions .

Q. What strategies optimize crystallinity for X-ray diffraction studies of this compound?

  • Solvent Selection : Recrystallization from methanol/ethanol mixtures (1:1 v/v) at −20°C promotes slow crystal growth .
  • Additive Screening : Trace amounts of hexane or diethyl ether induce nucleation in saturated solutions.
  • SHELX Refinement : Use SHELXL-2018 for structure solution, incorporating restraints for disordered 4-chlorobenzyl groups and anisotropic displacement parameters .

Q. How does the steric bulk of bis(4-chlorobenzyl) groups influence reactivity in nucleophilic substitutions?

The bulky substituents hinder nucleophilic attack at the β-keto position. Methodological approaches to study this include:

  • Kinetic Isotope Effects (KIEs) : Compare reaction rates of deuterated vs. non-deuterated substrates in SN2 reactions .
  • Molecular Dynamics Simulations : AMBER or CHARMM force fields model steric clashes and transition-state geometries .
  • Competitive Reactivity Assays : Compare yields with less hindered analogs (e.g., ethyl 3-oxobutanoate) under identical conditions .

Q. What computational methods predict the compound’s biological interactions (e.g., enzyme inhibition)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding affinities to target proteins (e.g., pyridazine-based enzymes), using crystal structures from the PDB .
  • QSAR Modeling : Generate 3D descriptors (e.g., logP, polar surface area) to correlate substituent effects with activity .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P280) .
  • Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols (P260) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273) .
  • Storage : Keep in airtight containers under nitrogen (P233) at 2–8°C (P235) .

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